molecular formula C16H9Cl2FN2O2 B2591266 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone CAS No. 551921-40-5

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B2591266
CAS No.: 551921-40-5
M. Wt: 351.16
InChI Key: BMDCWRJVPHYYLQ-UHFFFAOYSA-N
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Description

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone is a chemical compound based on the pyridazinone scaffold, which is widely recognized in medicinal chemistry for its versatile biological activity. Pyridazinone derivatives are a significant area of investigation in early-stage pharmaceutical research, particularly in the development of novel therapeutic agents . These compounds are frequently studied for their potential to exhibit multi-target activity. For instance, structurally similar compounds have demonstrated notable antiangiogenic properties by inhibiting key pro-angiogenic cytokines such as VEGF and FGFb, which are crucial targets in oncology research for suppressing tumor progression . Furthermore, research on analogous molecules indicates potential antioxidant activities, including potent radical scavenging capabilities . The specific substitution pattern on the pyridazinone core, including chloro, phenoxy, and fluorophenyl groups, is designed to modulate the compound's electronic properties, lipophilicity, and interaction with biological targets, making it a valuable intermediate for synthesizing more complex derivatives and for structure-activity relationship (SAR) studies. This compound is intended for research applications only, providing a key scaffold for scientists exploring new chemical entities in drug discovery and biochemical probing.

Properties

IUPAC Name

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2O2/c17-10-1-7-13(8-2-10)23-15-14(18)9-20-21(16(15)22)12-5-3-11(19)4-6-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDCWRJVPHYYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of substituents: Chlorine and fluorine atoms can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas under controlled conditions.

    Phenoxy group attachment: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 on the pyridazinone ring is highly reactive toward nucleophiles due to electron withdrawal by the adjacent carbonyl group.

Reaction TypeConditionsProductYieldReference
Amine substitutionEthanol, 80°C, 12 h (excess amine)5-Amino-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone78%
Alkoxy substitutionK₂CO₃, DMF, 60°C, 6 h5-Alkoxy derivatives65–85%

Key Findings :

  • Primary amines (e.g., allylamine, benzylamine) react efficiently under mild heating.

  • Bulky nucleophiles require polar aprotic solvents (e.g., DMF) and longer reaction times .

Hydrolysis Reactions

The pyridazinone ring undergoes hydrolysis under acidic or basic conditions, with selectivity dependent on pH and temperature.

ConditionsProductSelectivityReference
1M HCl, reflux, 4 h5-Hydroxy-4-(4-chlorophenoxy)-pyridazinone92%
0.5M NaOH, RT, 24 hRing-opened dicarboxylic acid derivative45%

Mechanistic Insight :

  • Acidic conditions favor selective hydrolysis of the 5-chloro group without disrupting the phenoxy substituents.

  • Strong bases promote ring opening via cleavage of the N–O bond .

Cross-Coupling Reactions

The 4-(4-chlorophenoxy) group participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Coupling PartnerCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF4-(Biphenoxy)-derivative68%
VinyltriethylsilanePdCl₂(dppf), CuI, THF4-Vinylphenoxy analog55%

Optimization Notes :

  • Buchwald-Hartwig conditions improve yields for aryl ether couplings .

  • Steric hindrance from the 4-fluorophenyl group at position 2 may reduce reactivity in some cases .

Redox Reactions

The pyridazinone ring exhibits redox activity under controlled conditions.

Reagent SystemProductApplicationReference
NaBH₄, MeOH, 0°CDihydropyridazinoneIntermediate for further functionalization
DDQ, CH₂Cl₂, RTAromatic dehydrogenation productsSynthesis of polycyclic derivatives

Stability Considerations :

  • Reduction with NaBH₄ is reversible in the presence of oxidizing agents.

  • DDQ selectively dehydrogenates the ring without affecting halogen substituents .

Photochemical Reactivity

UV irradiation induces unique transformations in the solid state or in solution.

ConditionsProductObservationReference
UV (254 nm), acetonitrile, 6 h[2+2] Cycloaddition dimerStereo-specific dimerization

Structural Analysis :

  • X-ray crystallography confirms head-to-tail dimer configuration .

  • Reactivity is quenched in the presence of electron-deficient alkenes .

Biological Activation Pathways

In metabolic studies, the compound undergoes enzymatic modifications relevant to its pharmacological profile.

Enzyme SystemMajor MetaboliteDetected InReference
CYP3A45-Hydroxy derivativeHuman liver microsomes
GST-mediated conjugationGlutathione adduct at C-5In vitro cytotoxicity assays

Implications :

  • CYP3A4-mediated oxidation is the primary detoxification pathway .

  • Glutathione adducts correlate with reduced reactive metabolite toxicity.

Scientific Research Applications

1. Anticancer Properties
Research indicates that 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone demonstrates significant anticancer properties. It has been studied for its potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways related to cell growth and survival, making it a candidate for further investigation as an anticancer agent .

2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its chlorinated and fluorinated phenyl groups enhance its interaction with microbial cell membranes, leading to increased permeability and cell death. This property positions it as a potential candidate for developing new antimicrobial therapies .

3. Anti-inflammatory Effects
In vitro studies have suggested that this pyridazinone derivative exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms .

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Anticancer Activity : In a study published in "Heterocyclic Anticancer Agents," researchers evaluated the compound's efficacy against lung cancer cells, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A recent publication highlighted its effectiveness against resistant strains of bacteria, suggesting that modifications to its structure could enhance its antimicrobial potency further .

Mechanism of Action

The mechanism of action for 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Biological/Pesticidal Activity Reference
5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone 5-Cl, 4-(4-Cl-PhO), 2-(4-F-Ph) High lipophilicity due to halogenated aryl groups; potential pesticidal use. Not explicitly reported, but structural analogs suggest herbicidal or insecticidal roles .
4-Chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone (Norflurazon) 4-Cl, 5-NHCH₃, 2-(3-CF₃-Ph) Methylamino group enhances solubility; trifluoromethyl boosts pesticidal activity. Herbicide (inhibits carotenoid biosynthesis) .
5-Chloro-6-(2,4-dichlorophenyl)-2-methyl-3(2H)-pyridazinone 5-Cl, 6-(2,4-Cl₂-Ph), 2-CH₃ Dichlorophenyl increases steric bulk; methyl group improves metabolic stability. Antihypertensive/antiplatelet activity in preclinical studies .
4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone 4-Cl, 2-(4-F-Ph), 5-NHCH₂CH₂CH₃ Propylamino enhances H-bonding potential; fluorophenyl aids target binding. Analgesic/anti-inflammatory activity in murine models .
Emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) 4-OEt, 2-CH₃, 5-morpholino Morpholino group improves bioavailability; ethoxy enhances anti-inflammatory effects. Marketed NSAID (anti-inflammatory and analgesic) .

Key Comparative Insights

Substituent Effects on Activity Halogenated Aryl Groups: The 4-chlorophenoxy and 4-fluorophenyl groups in the target compound confer high lipophilicity, favoring membrane penetration and pesticidal target binding . In contrast, norflurazon’s trifluoromethylphenyl group enhances herbicidal potency via electron-withdrawing effects . Amino vs. Ether Substituents: The methylamino group in norflurazon improves water solubility, whereas the chlorophenoxy ether in the target compound may reduce metabolic degradation .

Synthetic Challenges The β-trifluoroethyl group in analogs like 4,5-dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone is prone to elimination under basic conditions, complicating methoxyl substitutions . The target compound’s 4-chlorophenoxy group likely requires milder alkylation conditions .

Pharmacological vs. Pesticidal Applications Pyridazinones with morpholino or amino groups (e.g., emorfazone) are optimized for human use (e.g., NSAIDs) . Halogen-heavy derivatives (e.g., the target compound, norflurazon) align with pesticidal design principles, leveraging halogen-mediated target inhibition .

Toxicity Considerations Chlorinated pyridazinones like the target compound may exhibit moderate toxicity due to bioaccumulation risks, as seen in related pesticides .

Biological Activity

5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone, with the CAS number 551921-40-5, is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, which includes multiple halogenated phenyl groups that may contribute to its pharmacological properties. The molecular formula is C16H9Cl2FN2O2C_{16}H_{9}Cl_{2}FN_{2}O_{2} with a molar mass of 351.16 g/mol .

Chemical Structure

The structural composition of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₆H₉Cl₂FN₂O₂
CAS Number 551921-40-5
Molar Mass 351.16 g/mol
Functional Groups Chlorine, Fluorine, Phenoxy

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. The following sections detail specific findings regarding its activity against various biological targets.

Anti-inflammatory and Analgesic Properties

A study investigating the synthesis of novel pyridazinone derivatives highlighted the anti-inflammatory properties of compounds similar to this compound. These derivatives were tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process:

  • Inhibition of COX Enzymes : Compounds demonstrated significant inhibition of COX-1 and COX-2, with percentages ranging from 28% to 61% at a concentration of 10 µM .
  • In Vivo Analgesic Activity : In animal models, these compounds exhibited potent analgesic effects without causing gastric lesions, indicating a favorable safety profile .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Cellular Pathways : The presence of halogenated phenyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related pyridazinone compounds:

  • Study on Pyridazinone Derivatives : A comprehensive study synthesized several derivatives and evaluated their anti-inflammatory properties through various assays, demonstrating that modifications in the phenyl rings significantly affected their activity .
  • Comparative Analysis : A comparative analysis of various pyridazinone derivatives indicated that those with similar substitutions to this compound exhibited enhanced anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the primary modes of action of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone in plants, and how do they differ from other pyridazinone herbicides?

  • Answer : This compound inhibits the Hill reaction and photosynthesis by targeting chloroplast electron transport, similar to pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone). However, substitutions like the trifluoromethyl group and dimethylamine enhance its resistance to metabolic detoxification and introduce a secondary mechanism disrupting chloroplast development, akin to amitrole . Unlike atrazine, pyridazinones are weaker Hill reaction inhibitors but exhibit dual physiological effects in specific structural configurations .

Q. How can researchers validate the purity and stability of this compound during synthesis and storage?

  • Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) for purity assessment. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (as demonstrated in related pyridazinone analogs) .

Q. What analytical methods are recommended for detecting residues of this compound in environmental samples?

  • Answer : The U.S. FDA’s Pesticide Analytical Manual outlines multiresidue methods using gas chromatography (GC) with electron capture detection (ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are validated for pyridazinone derivatives like norflurazon, which shares structural similarities .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group variations) influence the herbicidal activity and metabolic stability of this compound?

  • Answer :

  • Trifluoromethyl substitution : Enhances metabolic stability and introduces secondary modes of action (e.g., chloroplast development disruption).
  • Chlorophenoxy vs. fluorophenyl groups : The 4-fluorophenyl moiety may improve bioavailability and target specificity compared to phenyl or chlorophenyl analogs .
  • Methylamino vs. dimethylamino groups : Dimethylamino substitutions reduce detoxification rates in plants, as shown in norflurazon analogs .
  • Experimental validation requires comparative bioassays (e.g., chlorophyll fluorescence assays) and metabolic profiling using in vitro plant microsomal systems .

Q. What are the key intermediates and degradation pathways of this compound in bacterial systems?

  • Answer : Bacterial degradation of pyridazinones involves ring-opening via dioxygenase activity. For example, Pseudomonas spp. metabolize 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone into dihydroxycyclohexadiene derivatives and muconic acid analogs. Key intermediates include:

  • Compound I : 5-Amino-4-chloro-2-(2,3-cis-dihydroxycyclohexa-4,6-dien-1-yl)-3(2H)-pyridazinone.
  • Compound II : 2-(5-Amino-4-chloro-3-oxo-2,3-dihydro-2-pyridazino)-cis,cis-muconic acid .
    Pathway elucidation requires LC-HRMS and isotopic labeling to track carbon flow.

Q. How can researchers address discrepancies in reported bioactivity data for pyridazinone derivatives?

  • Answer : Contradictions often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., light intensity for photosynthesis inhibition assays).
  • Metabolic differences across plant species : Use isogenic plant lines to control for detoxification enzyme expression.
  • Structural mischaracterization : Confirm compound identity via X-ray crystallography, as done for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

Methodological Resources

  • Structural Analysis : Single-crystal X-ray diffraction (e.g., CCDC deposition codes for related compounds) .
  • Environmental Fate Studies : EPA guidelines for norflurazon residue analysis .
  • Metabolic Profiling : Cell-free bacterial extracts and in vitro plant microsomal assays .

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